molecular formula C8H9NO B13838785 N-methacryloyl pyrrole

N-methacryloyl pyrrole

Cat. No.: B13838785
M. Wt: 135.16 g/mol
InChI Key: DMAIMOVBUJGADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methacryloyl pyrrole is a compound that belongs to the class of methacrylate derivatives. It is characterized by the presence of a methacryloyl group attached to the nitrogen atom of a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methacryloyl pyrrole can be synthesized through the reaction of pyrrole with methacryloyl chloride in the presence of a base such as potassium . The reaction typically involves the following steps:

  • Pyrrole is mixed with potassium in dry toluene under an inert atmosphere (argon).
  • The mixture is stirred at reflux temperature for a couple of hours.
  • The solvent is removed, and the resulting pyrrylpotassium is dried under vacuum.
  • The pyrrylpotassium is then suspended in dry ether, and meth

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-methyl-1-pyrrol-1-ylprop-2-en-1-one

InChI

InChI=1S/C8H9NO/c1-7(2)8(10)9-5-3-4-6-9/h3-6H,1H2,2H3

InChI Key

DMAIMOVBUJGADU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.